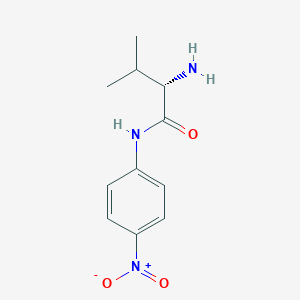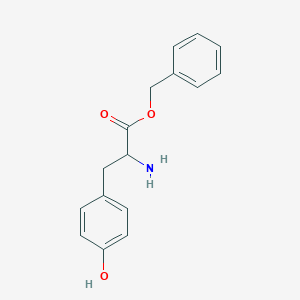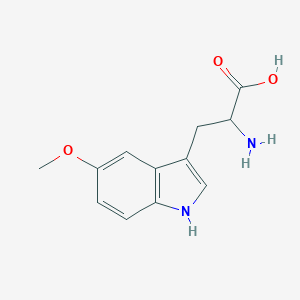
苯丙氨酸酰胺
描述
苯丙氨酰胺,也称为(S)-2-氨基-3-苯基丙酰胺,是一种属于氨基酸及其衍生物类别的有机化合物。它是苯丙氨酸的衍生物,苯丙氨酸是一种必需氨基酸。 苯丙氨酰胺的化学式为C9H12N2O,分子量为164.2044 g/mol .
科学研究应用
苯丙氨酰胺在科学研究中具有广泛的应用范围:
化学: 它被用作合成更复杂分子的构建块。
生物学: 它用作研究酶-底物相互作用的模型化合物。
医学: 它正在研究其潜在的治疗特性,包括其在药物开发中的作用。
5. 作用机理
苯丙氨酰胺通过与特定分子靶标的相互作用发挥作用。已知它与 D-氨基酸酰胺酶等酶相互作用,该酶催化酰胺键的水解。 这种相互作用对其生物活性及其潜在的治疗应用至关重要 .
类似化合物:
苯丙氨酸: 具有相似结构但不同功能特性的必需氨基酸。
乙酰苯丙氨酸: 具有乙酰基的衍生物,用于各种生物化学研究。
蛋氨酸衍生物: 具有相似反应性但不同侧链的化合物.
独特性: 苯丙氨酰胺因其独特的酰胺键而独一无二,该酰胺键赋予了独特的化学和生物学特性。 它能够进行各种化学反应,并在酶相互作用中发挥作用,使其成为研究和工业中宝贵的化合物 .
生化分析
Biochemical Properties
Phenylalanine amide interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for the enzyme Phenylalanine Ammonia-Lyase (PAL), which catalyzes the deamination of phenylalanine to cinnamic acid and ammonia . This reaction is a key step in the phenylpropanoid pathway, which leads to the formation of numerous secondary metabolites .
Cellular Effects
The effects of Phenylalanine amide on cells and cellular processes are diverse. It influences cell function by participating in various biochemical reactions. For instance, it is involved in the synthesis of flavones, a class of flavonoids with biological and pharmacological properties .
Molecular Mechanism
Phenylalanine amide exerts its effects at the molecular level through various mechanisms. It binds to enzymes like PAL, influencing their activity . It also plays a role in enzyme inhibition or activation, and can induce changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of Phenylalanine amide can change over time in laboratory settings. While specific studies on Phenylalanine amide’s stability, degradation, and long-term effects on cellular function are limited, it’s known that its parent compound, phenylalanine, is stable under physiological conditions .
Metabolic Pathways
Phenylalanine amide is involved in the phenylpropanoid pathway, where it is converted to cinnamic acid by the enzyme PAL . This pathway leads to the formation of numerous secondary metabolites, including flavonoids .
Transport and Distribution
Phenylalanine amide is transported and distributed within cells and tissues. It is likely to be transported via amino acid transporters, similar to its parent compound, phenylalanine . Specific studies on the transport and distribution of Phenylalanine amide are currently limited.
Subcellular Localization
Its parent compound, phenylalanine, is known to be present in various cellular compartments, including the cytosol .
准备方法
合成路线和反应条件: 苯丙氨酰胺可以通过多种方法合成。一种常见的方法是在特定条件下使苯丙氨酸与氨或胺反应。 该反应通常需要催化剂和控制温度以确保酰胺键的形成 .
工业生产方法: 在工业环境中,苯丙氨酰胺是使用大型化学反应器生产的。该过程涉及连续进料反应物,并使用高压和高温条件来优化产率。 然后通过结晶或色谱技术纯化产品 .
化学反应分析
反应类型: 苯丙氨酰胺会发生各种化学反应,包括:
氧化: 它可以被氧化以形成相应的氧化物。
还原: 它可以被还原以形成胺。
常见试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用像氢化铝锂这样的还原剂。
取代: 通常使用卤素和酸之类的试剂.
作用机制
Phenylalanylamide exerts its effects through interactions with specific molecular targets. It is known to interact with enzymes such as D-amino acid amidase, which catalyzes the hydrolysis of amide bonds. This interaction is crucial for its biological activity and potential therapeutic applications .
相似化合物的比较
Phenylalanine: An essential amino acid with a similar structure but different functional properties.
Acetylphenylalanine: A derivative with an acetyl group, used in various biochemical studies.
Methionine Derivatives: Compounds with similar reactivity but different side chains.
Uniqueness: Phenylalanylamide is unique due to its specific amide bond, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its role in enzyme interactions make it a valuable compound in research and industry .
属性
IUPAC Name |
(2S)-2-amino-3-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H2,11,12)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSIQMZKFXFYLV-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601316232 | |
| Record name | Phenylalaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601316232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5241-58-7 | |
| Record name | Phenylalaninamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5241-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylalanylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005241587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenylalanylamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04029 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Phenylalaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601316232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-amino-3-phenylpropanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYLALANYLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PV9T9B2S11 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The specific interactions and downstream effects of phenylalanine amide are highly dependent on the context of the molecule it is a part of. For example:
- In the C-terminal tetrapeptide amide sequence of gastrin: Phenylalanine amide is essential for binding to gastrin receptors and stimulating gastric acid secretion. Replacing the amide with other groups significantly reduces or abolishes its activity [ [], [], [] ].
- In cholecystokinin (CCK) analogues: The phenylalanine amide at position 33 is crucial for binding to CCK receptors and stimulating pancreatic enzyme secretion. Modifications to this residue can drastically alter the peptide's potency and efficacy [ [], [] ].
- As a substrate for enzymes like chymotrypsin: Phenylalanine amide acts as a relatively poor substrate compared to other amino acid derivatives, but it can initiate polymerization reactions [ [] ].
A:
- Papain-catalyzed peptide synthesis: Phenylalanine amide has been successfully used as a substrate for peptide synthesis in organic solvents, suggesting compatibility with certain organic media [ [] ].
- Cyclodextrin complexes: Studies on cyclodextrin complexes with phenylalanine amide derivatives highlight its ability to engage in non-covalent interactions, influencing its stability and conformation in solution [ [], [] ].
- Peptide synthesis: Enzymes like alcalase can catalyze the coupling of phenylalanine amide with other amino acid derivatives to synthesize dipeptides [ [] ].
- Dynamic kinetic resolution: Phenylalanine amide can be used in chemoenzymatic dynamic kinetic resolution, where its racemization is coupled with enzymatic N-acylation to produce enantiomerically pure N-acetyl-phenylalanine amide [ [] ].
ANone: Computational techniques provide valuable insights into the conformational preferences and interactions of phenylalanine amide:
- Conformational energy calculations: Empirical energy calculations have been used to determine the low-energy conformations of phenylalanine amide, providing information relevant to its binding to enzymes like chymotrypsin [ [] ].
ANone: The SAR of phenylalanine amide is best understood in the context of the peptides it constitutes.
- Gastrin and CCK analogues: Modifications to the phenylalanine amide moiety, such as replacing the amide with an ester or altering the aromatic ring, dramatically affect the peptides' binding affinity, potency, and agonist/antagonist properties [ [], [], [], [] ].
- Chymotrypsin substrates: While phenylalanine amide is a poor substrate for chymotrypsin, modifications to the N-acyl group and the presence of other amino acid residues significantly influence the enzyme's kinetic parameters [ [] ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















